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5-Chloroisoxazole-3-carbaldehyde

Cat. No.: B15224155
M. Wt: 131.52 g/mol
InChI Key: RYULBTPXQUOTHP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isoxazole (B147169) Chemistry

The journey of isoxazole chemistry began in 1903 when Claisen reported the first synthesis of the parent isoxazole. nih.gov Since this pioneering work, the field has witnessed remarkable growth, with the development of numerous synthetic methodologies to access a wide range of substituted isoxazoles. nih.govrsc.org A significant breakthrough was the advent of 1,3-dipolar cycloaddition reactions, particularly the reaction of nitrile oxides with alkynes, which provides a powerful and regioselective route to isoxazoles. rsc.orgwikipedia.org

Over the decades, the focus of isoxazole chemistry has evolved from fundamental synthesis to the exploration of their diverse applications. The inherent electronic properties of the isoxazole ring, characterized by an electron-rich nature and a labile N-O bond, make it a versatile synthon. wikipedia.orgnih.gov This unique reactivity allows for various transformations, including ring-opening reactions to yield valuable difunctionalized intermediates. researchgate.net The continuous development of new synthetic methods, including transition metal-catalyzed cross-coupling and C-H functionalization reactions, has further expanded the accessible chemical space of isoxazole derivatives. rsc.orgnih.gov

Strategic Importance of the Isoxazole Nucleus as a Versatile Synthon and Building Block in Synthetic Methodologies

The isoxazole ring is more than just a stable aromatic heterocycle; it is a strategic tool in the hands of synthetic chemists. researchgate.net Its utility as a versatile synthon stems from the predictable reactivity of the ring system. The weak N-O bond can be cleaved under specific conditions, such as reduction or treatment with a base, to unmask a variety of functional groups. researchgate.net This "masked" functionality makes isoxazoles valuable precursors to 1,3-dicarbonyl compounds, β-hydroxy ketones, γ-amino alcohols, and other important synthetic intermediates. researchgate.net

Furthermore, the isoxazole nucleus itself is a key pharmacophore found in numerous biologically active compounds and approved drugs. bohrium.comnih.gov Its presence can enhance the pharmacological properties of a molecule, improve its metabolic stability, and reduce toxicity. bohrium.com The ability to readily introduce substituents at various positions of the isoxazole ring allows for fine-tuning of a compound's biological activity, making it a cornerstone in drug discovery and development. researchgate.net The strategic incorporation of the isoxazole moiety into complex molecules continues to be a key strategy in the design of novel therapeutic agents. bohrium.commdpi.com

Table 1: Key Synthetic Methodologies for Isoxazole Ring Construction

Methodology Reactants Key Features Reference(s)
1,3-Dipolar CycloadditionNitrile Oxide and Alkyne/AlkeneHigh regioselectivity, versatile for substituted isoxazoles. rsc.org, wikipedia.org
Condensation Reaction1,3-Diketone and Hydroxylamine (B1172632)A classical and straightforward method. wikipedia.org
Transition Metal-Catalyzed CycloadditionVarious precursorsEnables novel and efficient transformations. rsc.org

Positioning of 5-Chloroisoxazole-3-carbaldehyde as a Key Synthetic Intermediate for Functionalized Heterocycles

Within the diverse family of isoxazole derivatives, this compound stands out as a particularly valuable and versatile synthetic intermediate. Its strategic importance lies in the presence of two distinct reactive sites: the aldehyde group at the 3-position and the chlorine atom at the 5-position.

The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. It can readily undergo condensation reactions, reductive aminations, and additions of organometallic reagents to introduce diverse substituents and build molecular complexity. This allows for the straightforward synthesis of a variety of derivatives, including hydrazones, which have shown potential as antitubercular agents. researchgate.net

The chlorine atom at the 5-position is a key feature that unlocks further synthetic possibilities. It can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles to create a library of 5-substituted isoxazoles. mdpi.com More importantly, under specific conditions, such as catalysis with iron(II) chloride, 5-chloroisoxazoles can undergo isomerization to form highly reactive 2H-azirine-2-carbonyl chlorides. mdpi.comresearchgate.net These intermediates can then be trapped with a range of nucleophiles to generate a diverse array of functionalized heterocycles, including amides, esters, and thioesters of 2H-azirine-2-carboxylic acids. mdpi.com

The dual reactivity of this compound makes it a powerful building block for the synthesis of complex heterocyclic systems. researchgate.netrsc.orgeasychair.org Its ability to participate in a variety of reactions allows for the efficient construction of molecules with potential applications in medicinal chemistry and materials science.

Table 2: Reactivity of this compound

Reactive Site Reaction Type Potential Products Reference(s)
Aldehyde (C3)Condensation, Reductive Amination, Grignard ReactionHydrazones, Amines, Alcohols researchgate.net
Chlorine (C5)Nucleophilic Substitution, Isomerization5-Substituted Isoxazoles, 2H-Azirine Derivatives mdpi.com, researchgate.net

Research Gaps and Future Directions in this compound Research

Despite the established utility of this compound, several areas remain ripe for exploration. A significant research gap lies in the full exploration of its reaction scope. While its use in generating 2H-azirine derivatives is documented, a systematic investigation into the reactivity of the aldehyde group in concert with the chloro-substituent could unveil novel and efficient pathways to complex heterocyclic scaffolds.

Future research should focus on several key directions:

Development of Novel Catalytic Systems: Exploring new and more efficient catalysts for the transformation of this compound could lead to milder reaction conditions, improved yields, and enhanced selectivity. This includes the development of enantioselective methods to access chiral heterocyclic products.

Expansion of the Substrate Scope: Investigating the reactivity of this compound with a wider range of nucleophiles and reaction partners will undoubtedly expand its synthetic utility. This could involve exploring its use in multicomponent reactions to rapidly build molecular complexity.

Application in the Synthesis of Biologically Active Molecules: A focused effort to utilize this compound as a key building block in the total synthesis of natural products and the design of novel pharmaceutical agents is a promising avenue. Its unique reactivity profile could provide access to novel chemical space for drug discovery.

Photochemical and Electrochemical Transformations: Investigating the behavior of this compound under photochemical or electrochemical conditions could lead to the discovery of novel and unprecedented transformations, further expanding its synthetic repertoire.

By addressing these research gaps and pursuing these future directions, the scientific community can unlock the full potential of this compound as a powerful tool in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2ClNO2 B15224155 5-Chloroisoxazole-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,2-oxazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2/c5-4-1-3(2-7)6-8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYULBTPXQUOTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Chloroisoxazole 3 Carbaldehyde

De Novo Synthesis Approaches to the Isoxazole (B147169) Ring System with Specific Functionalization

The de novo synthesis of the isoxazole core, particularly one bearing both a chloro substituent at the C5 position and an aldehyde at the C3 position, requires precise control over reaction conditions and starting material selection. These methods build the heterocyclic ring from acyclic precursors.

Cycloaddition Reactions in the Construction of the 5-Chloroisoxazole Core

The 1,3-dipolar cycloaddition reaction is a cornerstone in isoxazole synthesis, typically involving the reaction of a nitrile oxide with an alkyne. edu.krd This [3+2] cycloaddition approach is highly versatile for creating five-membered heterocyclic rings. nih.gov For the specific synthesis of the 5-chloroisoxazole core, this strategy would necessitate the use of a chlorinated dipolarophile.

A representative, though specialized, pathway involves the reaction of a nitrile oxide, generated in situ from an aldoxime, with a chloro-substituted alkyne. For instance, the cycloaddition of a nitrile oxide with 1-chloro-2-alkyne could theoretically yield a 5-chloroisoxazole derivative. Subsequent functional group manipulation of the substituent at the C3 position would then be required to introduce the aldehyde functionality.

Intramolecular oxidative cycloaddition of alkyne-tethered aldoximes represents another sophisticated route. nih.gov In this method, a catalyst, often a hypervalent iodine species, facilitates the conversion of the aldoxime to a nitrile oxide, which then rapidly undergoes an intramolecular cycloaddition with the tethered alkyne to form a fused isoxazole ring system. nih.gov

Reaction Type Key Reactants Product Core Key Features
Intermolecular 1,3-Dipolar CycloadditionNitrile Oxide, Chloro-substituted Alkyne5-ChloroisoxazoleBuilds the ring from two separate components; regioselectivity can be a challenge.
Intramolecular Oxidative CycloadditionAlkyne-tethered Aldoxime, OxidantFused IsoxazoleForms complex polycyclic systems in a single step with high efficiency. nih.gov

Condensation Reactions in the Formation of Isoxazoles Bearing Chlorination and Aldehyde Functionality

Condensation reactions provide a classical and effective route to the isoxazole nucleus, typically by reacting a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). researchgate.netyoutube.com To obtain the specific 5-chloro-3-formyl substitution pattern, a carefully designed dicarbonyl precursor is essential.

A plausible synthetic route would involve the condensation of a β-ketoaldehyde derivative, such as 4-chloro-2,4-dioxobutanal, with hydroxylamine hydrochloride. The reaction proceeds through the initial formation of an oxime, followed by an intramolecular cyclization and dehydration to furnish the aromatic isoxazole ring. The pH of the reaction medium can be critical in determining the final product structure. youtube.com The reaction of aldehydes with primary nitro compounds can also lead to isoxazole derivatives through β-dinitro intermediates.

Oxidative Strategies for Aldehyde Introduction at the C3 Position

Introducing the aldehyde group at the C3 position during the ring-forming process can be achieved through oxidative methods. One such strategy involves the oxidative conversion of oximes into 3-aryl isoxazoles. mdpi.com A more direct approach for the target molecule could involve the use of a precursor where the future aldehyde group is masked.

For example, an oxidative cycloaddition could be employed starting from an aldoxime derived from a protected glyoxal (B1671930) derivative tethered to an alkyne. nih.gov After the formation of the isoxazole ring, a deprotection step would reveal the C3-aldehyde. This approach integrates the formation of the heterocyclic core with the establishment of the required oxidation state at the C3 position.

Multi-Component Reactions (MCRs) for Isoxazole Synthesis

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules like isoxazoles in a single synthetic operation by combining three or more reactants. nih.govscielo.br These reactions are valued for their atom economy and procedural simplicity. researchgate.net A common MCR for isoxazole synthesis involves the one-pot reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. researchgate.net

To apply this to 5-Chloroisoxazole-3-carbaldehyde, a hypothetical MCR could be designed. This might involve the reaction of a protected glyoxal (as the aldehyde component), a chlorinated β-ketoester (like ethyl 4-chloro-3-oxobutanoate), and hydroxylamine. The components would assemble in a cascade of reactions, likely involving Knoevenagel condensation followed by cyclization and dehydration, to yield the desired substituted isoxazole framework.

Functional Group Interconversion Strategies for this compound and its Precursors

Functional group interconversion (FGI) strategies are vital when direct de novo synthesis is challenging. These methods start with a pre-formed isoxazole ring and modify its substituents to achieve the target structure.

Halogenation Reactions at the C5 Position of Isoxazole Carbaldehydes

A highly effective and common strategy for the synthesis of 5-chloroisoxazoles involves the halogenation of a corresponding isoxazol-5(4H)-one precursor. mdpi.com This method is a prime example of a functional group interconversion where a C=O group in the tautomeric form of the heterocycle is converted to a C-Cl bond.

The synthesis would begin with the preparation of an appropriate isoxazole-3-carbaldehyde (B1319062) derivative that exists as, or can be converted to, its isoxazol-5(4H)-one tautomer. This precursor is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is typically heated to drive the conversion. This process is robust and has been used to prepare a variety of 5-chloroisoxazoles from their isoxazol-5(4H)-one counterparts. mdpi.com

Precursor Reagent Reaction Type Product Key Advantage
Isoxazole-3-carbaldehyde (as its isoxazol-5(4H)-one tautomer)Phosphorus oxychloride (POCl₃)Halogenation / DehydrationThis compoundDirect and efficient conversion of a C5-keto group to the C5-chloro substituent. mdpi.com

Selective Oxidation of Precursor Methyl or Hydroxymethyl Groups to Aldehyde Functionality

The introduction of an aldehyde functional group at the C-3 position of the isoxazole ring is a critical step in the synthesis of this compound. While direct oxidation of a methyl group on the isoxazole core can be challenging, several methodologies have been developed to install the aldehyde moiety through the transformation of other precursor functional groups.

One effective strategy involves the reduction of a corresponding ester. For instance, research has shown that isoxazole-5-carboxylates can be reduced to their respective aldehydes. A study demonstrated that 3-O-protected 3-hydroxyisoxazole-5-esters can be effectively reduced to 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes using Diisobutylaluminium hydride (DIBAH). researchgate.net This method provides a high-yield pathway to the aldehyde from a more stable ester precursor. While this specific example pertains to the 5-position, the principle is a fundamental transformation in organic synthesis and is applicable to the 3-position as well.

Another approach involves the synthesis of 3-substituted isoxazole-4-carbaldehydes through the condensation reaction of nitroalkanes with 3-oxetanone, showcasing alternative routes to introduce the carbaldehyde group onto the isoxazole ring system. nih.gov Although this method places the aldehyde at the C-4 position, it highlights the versatility of synthetic strategies for formylating the isoxazole heterocycle.

The following table summarizes a key transformation for generating an aldehyde on the isoxazole ring:

Precursor Functional GroupReagentProduct Functional GroupPositionYield (%)Reference
EsterDIBAHAldehyde575-98 researchgate.net

This interactive table illustrates a common method for aldehyde synthesis on the isoxazole ring, which can be adapted for the C-3 position.

Nucleophilic Aromatic Substitution Precursors to Chloroisoxazoles

The synthesis of chloroisoxazoles, a key step for obtaining the target molecule, can be achieved from several types of precursors. A primary method involves the treatment of isoxazol-5(4H)-ones with a chlorinating agent. A general procedure describes adding triethylamine (B128534) to a suspension of an isoxazol-5(4H)-one in phosphorus oxychloride (POCl₃) at 0 °C, followed by heating. mdpi.com This reaction effectively converts the tautomeric hydroxy form of the isoxazolone into the desired 5-chloro-substituted isoxazole. mdpi.com

Another advanced approach considers precursors suitable for nucleophilic aromatic substitution (SNAr). The isoxazole ring, when substituted with strong electron-withdrawing groups, is activated for SNAr reactions. wikipedia.org The nitro group is an excellent leaving group in such reactions. Research has demonstrated that 5-nitroisoxazoles readily undergo SNAr reactions with a wide variety of nucleophiles under mild conditions, providing straightforward access to polysubstituted isoxazole derivatives. rsc.orgnih.govmdpi.com This establishes 5-nitroisoxazoles as viable precursors for 5-chloroisoxazoles, where a chloride anion would act as the nucleophile to displace the nitro group. While the direct substitution of a nitro group for a chloro group on the isoxazole ring is less commonly documented than other nucleophiles, fluorodenitration has been successfully performed on other heterocyclic systems like pyridine, suggesting the plausibility of this route. researchgate.net

The reactivity in SNAr reactions is often governed by the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.org The presence of an activating group, such as a nitro group, is crucial for this stabilization. wikipedia.orgjuniperpublishers.com

Precursor TypeReagent(s)ProductKey MechanismReference
Isoxazol-5(4H)-onePOCl₃, Triethylamine5-ChloroisoxazoleDehydrative Chlorination mdpi.com
5-NitroisoxazoleChloride source (e.g., CsCl)5-ChloroisoxazoleNucleophilic Aromatic Substitution (SNAr) rsc.orgnih.gov

This interactive table compares two precursor types for the synthesis of chloroisoxazoles.

Green Chemistry and Sustainable Synthesis of this compound and Related Isoxazoles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to reduce environmental impact and enhance sustainability.

Catalyst-Free and Solvent-Free Methodologies

A significant focus of green isoxazole synthesis is the elimination of hazardous solvents and catalysts. Several methodologies have been developed that operate under solvent-free or catalyst-free conditions. For example, a scalable, solvent-free synthesis of 3,5-disubstituted isoxazoles has been achieved using ball-milling, which can proceed even without a catalyst for certain substrates. mdpi.com

The use of water as a reaction medium is another cornerstone of green chemistry. mdpi.com An environmentally benign procedure for synthesizing 5-arylisoxazole derivatives involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media without any catalyst. mdpi.com This method offers advantages such as simple work-up, mild conditions, and high yields. mdpi.com Similarly, non-catalytic cycloaddition reactions in water have been used to produce pyrrolo isoxazoles efficiently.

Ultrasound has also been employed to promote isoxazole synthesis under green conditions. A one-pot cascade reaction to form isoxazole derivatives can be performed in water using ultrasonication, which avoids the need for metal catalysts. nih.gov

Utilization of Renewable Feedstocks

The seventh principle of green chemistry encourages the use of renewable raw materials. chemicalbook.com In isoxazole synthesis, this is being explored through the use of biomass-derived catalysts and solvents. A notable example is the use of a water extract of orange fruit peel ash (WEOFPA), an agro-waste product, as an efficient catalyst for synthesizing isoxazole derivatives. rsc.org

Cellulose (B213188), the most abundant biopolymer, serves as another important renewable feedstock. google.com Amine-functionalized cellulose has been developed and used as a recyclable, heterogeneous catalyst for the three-component synthesis of isoxazol-5(4H)-one derivatives. Furthermore, biorenewable deep eutectic solvents (DES), such as those made from choline (B1196258) chloride and urea, have been employed as environmentally friendly alternatives to traditional volatile organic solvents for the synthesis of 3,5-disubstituted isoxazoles. mdpi.com

Atom-Economical and Waste-Minimizing Synthetic Routes

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs) are inherently atom-economical and are widely used for isoxazole synthesis. The reaction of aldehydes, ketoesters, and hydroxylamine hydrochloride to form isoxazol-5(4H)-ones is a classic example of an MCR that minimizes waste by building complexity in a single step. rsc.org

Techniques like microwave irradiation and ultrasound not only accelerate reactions but also contribute to waste minimization by often improving yields and reducing the need for large excesses of reagents or harsh solvents. nih.gov Microwave-assisted synthesis is considered a green and sustainable technique that provides cleaner reactions and is energy-efficient. The development of metal-free synthetic routes is also critical for waste reduction, as it avoids the use of toxic and costly metal catalysts that can be difficult to separate from the reaction mixture and often generate significant waste. nih.gov

Reactivity and Mechanistic Studies of 5 Chloroisoxazole 3 Carbaldehyde

Reactivity of the Aldehyde Functionality (C3)

The carbaldehyde group at the C3 position is a key site for a variety of chemical modifications, including nucleophilic additions, condensations, oxidations, reductions, and olefinations.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A prominent example of this reactivity is the Grignard reaction. While specific studies on 5-Chloroisoxazole-3-carbaldehyde are not extensively documented in this exact context, the reaction of Grignard reagents with similar heterocyclic aldehydes is well-established. For instance, the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile (B6590771) has been shown to proceed via addition to the nitrile group, followed by cyclization. nih.gov By analogy, the reaction of a Grignard reagent (R-MgX) with this compound would be expected to yield a secondary alcohol after acidic workup. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide furnishes the alcohol. masterorganicchemistry.com

The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated.

Table 1: Predicted Products of Nucleophilic Addition with Grignard Reagents

Grignard Reagent (R-MgX) Predicted Product
Methylmagnesium bromide (CH₃MgBr) 1-(5-Chloroisoxazol-3-yl)ethanol

Condensation and Imine Formation Reactions

The aldehyde functionality readily participates in condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. nih.govnumberanalytics.com This reaction is of significant importance in the synthesis of various biologically active molecules. A notable example is the reaction of phenylisoxazole-3-carbaldehyde derivatives with semicarbazide (B1199961) hydrochloride to produce the corresponding semicarbazones. This reaction proceeds via nucleophilic attack of the primary amine of the semicarbazide on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.

A study on novel phenylisoxazole semicarbazone derivatives demonstrated that these compounds could be synthesized in good yields. The characterization of these products confirmed the formation of the imine linkage.

Table 2: Synthesis of Semicarbazone from a Phenylisoxazole-3-carbaldehyde Derivative

Aldehyde Reactant Reagent Product

The formation of imines is a reversible reaction, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. nih.gov

Oxidation and Reduction Pathways of the Carbaldehyde Moiety

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to a carboxylic acid, 5-chloroisoxazole-3-carboxylic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), and chromic acid (H₂CrO₄). chemguide.co.uk The reaction with potassium permanganate is typically carried out in a basic solution, followed by acidification to yield the carboxylic acid. The use of milder oxidizing agents can also be effective and may be preferable to avoid potential side reactions with the isoxazole (B147169) ring or the chloro substituent.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (5-chloroisoxazol-3-yl)methanol, is readily accomplished using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. ugm.ac.idnih.gov The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used, although its higher reactivity may require more stringent reaction conditions to avoid unwanted side reactions. chemistrysteps.com

The general reaction for the reduction with sodium borohydride can be represented as: 4 R-CHO + NaBH₄ + 4 H₂O → 4 R-CH₂OH + NaB(OH)₄

Table 3: Oxidation and Reduction Products of this compound

Reaction Reagent Product
Oxidation KMnO₄ or H₂CrO₄ 5-Chloroisoxazole-3-carboxylic acid

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The aldehyde group is an excellent substrate for olefination reactions, which convert the carbonyl group into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most important methods for this transformation.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (phosphorane). organic-chemistry.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. The stereochemistry of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgnrochemistry.com This reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes. organic-chemistry.org The phosphonate carbanion is generated by treating a phosphonate ester with a base, such as sodium hydride or potassium tert-butoxide. The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which are easily removed from the reaction mixture, simplifying purification. wikipedia.org

Table 4: Expected Products of Olefination Reactions

Reaction Reagent Expected Product
Wittig Reaction (Triphenylphosphoranylidene)acetonitrile 3-(5-Chloroisoxazol-3-yl)acrylonitrile

Reactivity of the Chloro Substituent (C5)

The chlorine atom at the C5 position of the isoxazole ring is susceptible to nucleophilic attack, particularly through a nucleophilic aromatic substitution (SNAr) mechanism.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The isoxazole ring is an electron-deficient aromatic system, which activates the C5 position towards nucleophilic attack. The presence of the electronegative nitrogen and oxygen atoms in the ring facilitates the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

A study on the reactivity of 5-chloroisoxazoles has shown that they can react with various nucleophiles, such as amines, to yield 5-amino-substituted isoxazoles. mdpi.com These reactions are often carried out by heating the 5-chloroisoxazole with an excess of the amine, sometimes in the presence of a base like potassium carbonate in a solvent such as DMF. mdpi.com However, the reactivity can be limited with less nucleophilic amines like anilines. mdpi.com

Interestingly, the initial products of SNAr on 5-chloroisoxazoles can undergo further transformations. For example, it has been reported that 5-chloroisoxazoles can isomerize to 2H-azirine-2-carbonyl chlorides in the presence of an iron(II) catalyst, which then react with nucleophiles. mdpi.com

Table 5: Examples of SNAr Reactions with 5-Chloroisoxazoles

Nucleophile Reaction Conditions Product Type
Morpholine K₂CO₃, DMF, reflux 5-Morpholinoisoxazole derivative

These studies highlight the utility of the chloro substituent as a leaving group, enabling the introduction of a variety of functional groups at the C5 position of the isoxazole ring.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C5 position of the isoxazole ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for elaborating the core structure. While research on 4-haloisoxazoles is more common, the principles extend to the 5-chloro analogue. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the chloroisoxazole with a boronic acid or ester to form a new C-C bond. The process is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base. nih.gov This method is effective for introducing aryl and heteroaryl substituents at the C5 position, significantly increasing molecular diversity. nih.govnih.gov

Heck Coupling: The Heck reaction allows for the vinylation of the C5 position by coupling the chloroisoxazole with an alkene, such as a styrene (B11656) derivative, using a palladium catalyst. nih.govrsc.org This transformation introduces unsaturated moieties, which can be valuable for subsequent synthetic manipulations.

Sonogashira Coupling: To introduce an alkyne group at the C5 position, the Sonogashira coupling is employed. nih.govwikipedia.org This reaction typically uses a dual catalyst system of a palladium complex and a copper(I) salt, such as CuI, in the presence of a base like triethylamine (B128534). wikipedia.orgnih.gov The resulting alkynylisoxazoles are versatile intermediates for further reactions, including cycloadditions.

A summary of representative conditions for these cross-coupling reactions, adapted from studies on analogous haloisoxazoles, is presented below.

Coupling ReactionCoupling PartnerTypical Catalyst(s)Typical BaseTypical Solvent
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃DME, Toluene, Water
HeckStyrenePd(OAc)₂, Pd/CEt₃N, K₂CO₃DMF, Acetonitrile
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃N, DiethylamineTHF, DMF

Reductive Dehalogenation Strategies

The removal of the chlorine atom from the C5 position to yield the parent 5-H-isoxazole-3-carbaldehyde is a key transformation. This reductive dehalogenation can be accomplished through several methods. A common approach involves the use of zinc powder in a protic medium, such as aqueous ammonium (B1175870) chloride, which provides a simple and mild route for halogen/hydrogen exchange.

Alternative strategies include catalytic transfer hydrogenation or radical-based dehalogenations. organic-chemistry.org For instance, systems using a photoredox catalyst like Ru(bpy)₃Cl₂ in the presence of a hydrogen atom donor can effectively reduce aryl halides. organic-chemistry.org Another method involves using metal hydrides or catalytic hydrogenation with a palladium catalyst, although care must be taken to avoid reduction of the aldehyde or the isoxazole ring. The general mechanism for many of these reductions involves the formation of an aryl radical intermediate, which then abstracts a hydrogen atom from the solvent or a donor molecule. mdpi.com

Reactivity of the Isoxazole Ring System

The isoxazole ring is an electron-deficient aromatic system, which dictates its reactivity profile. The presence of the electronegative oxygen and nitrogen atoms, combined with the electron-withdrawing aldehyde and chloro substituents, significantly influences its behavior in chemical reactions. chemicalbook.com

Electrophilic Aromatic Substitution Limitations and Pathways

The isoxazole ring is generally considered a π-deficient heterocycle due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. pitt.edu The additional presence of a C3-carbaldehyde and a C5-chloro group further withdraws electron density, making classical electrophilic aromatic substitution (EAS) at the C4 position exceptionally difficult. chemistrysteps.comlibretexts.org Reactions like Friedel-Crafts alkylation or acylation are generally not feasible under standard conditions. pitt.edu While five-membered heterocycles are typically more reactive than six-membered ones, the combined deactivating effect of the substituents and the ring heteroatoms in this compound presents a significant barrier to EAS. youtube.com

Ring-Opening and Rearrangement Reactions of the Isoxazole Nucleus (e.g., to Azirines)

One of the most significant reactions of the 5-chloroisoxazole scaffold is its isomerization to a 2H-azirine derivative. researchgate.net This transformation serves as a powerful synthetic tool, converting the isoxazole into a highly strained and reactive three-membered ring. The reaction is efficiently catalyzed by iron(II) chloride (FeCl₂), which facilitates the rearrangement of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides at room temperature. acs.orgnih.govnih.govmdpi.com

This rearrangement provides access to a variety of 2H-azirine-2-carboxylic acid derivatives, as the resulting carbonyl chloride is a reactive acylating agent that can be trapped in situ with various nucleophiles like amines, alcohols, or pyrazoles. acs.orgnih.gov Other catalysts, such as rhodium(II) carboxylates, have also been employed for the isomerization of related 5-heteroatom-substituted isoxazoles. organic-chemistry.org The reaction can also be induced thermally or photochemically, often proceeding through different intermediates. acs.orgaip.orgrsc.org

Starting MaterialReaction TypeCatalyst/ConditionsProduct Intermediate
5-ChloroisoxazoleMetal-catalyzed IsomerizationFeCl₂·4H₂O, rt2H-Azirine-2-carbonyl chloride
5-AlkoxyisoxazoleMetal-catalyzed IsomerizationRh₂(Piv)₄, rt2H-Azirine-2-carboxylate
Generic IsoxazolePhotochemical IsomerizationUV light (hν)2H-Azirine
Generic IsoxazoleThermal IsomerizationHeat (Δ)2H-Azirine

Cycloaddition Reactions Involving the Isoxazole Ring

While isoxazoles are most famously formed via 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkyne or alkene, the participation of the aromatic isoxazole ring itself in subsequent cycloaddition reactions is not a common transformation. wikipedia.orgorganic-chemistry.orgnih.gov The aromatic stability of the ring makes it a reluctant participant in reactions like the Diels-Alder cycloaddition, which would require the disruption of this stability. Some studies on related heterocycles like oxadiazoles (B1248032) show they can undergo an inverse-electron-demand Diels-Alder reaction, but this reactivity is not typically observed for the more stable isoxazole nucleus. nih.gov Therefore, the isoxazole ring in this compound is generally considered unreactive as a diene or dipolarophile under normal conditions.

Mechanistic Investigations of Key Transformations

Transition-Metal-Catalyzed Cross-Coupling Reactions: The mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling is well-established and proceeds through a catalytic cycle. nih.gov The cycle typically involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the isoxazole, forming a Pd(II) intermediate. researchgate.net

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst. researchgate.net

Reductive Dehalogenation: The mechanism for reductive dehalogenation with zinc metal is believed to proceed through a single electron transfer (SET) from the metal surface to the chloroisoxazole. This forms a radical anion, which then rapidly fragments to release a chloride ion and generate an isoxazolyl radical. This radical subsequently abstracts a hydrogen atom from a proton source in the medium, such as water or ammonium ions, to yield the dehalogenated product.

Ring-Opening to Azirine: The mechanism of the isoxazole-to-azirine rearrangement depends on the conditions.

Catalytic Isomerization: In the Fe(II)-catalyzed reaction, the Lewis acidic iron center likely coordinates to the isoxazole, facilitating the cleavage of the weak N-O bond. acs.orgnih.gov This leads to a cascade that results in the formation of the strained azirine ring. DFT calculations suggest the reaction selectivity is controlled by thermodynamic factors. acs.orgnih.gov

Photochemical/Thermal Isomerization: Under photochemical or thermal conditions, the reaction is proposed to proceed via the cleavage of the N-O bond to form a vinylnitrene diradical intermediate. aip.orgnih.gov This highly reactive intermediate can then rapidly collapse to form the 2H-azirine. aip.orgacs.org

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

The elucidation of reaction mechanisms for isoxazole derivatives often involves a synergistic approach, combining spectroscopic analysis and computational modeling. While no specific studies focusing solely on this compound were identified, the methodologies applied to analogous compounds provide a framework for understanding its potential chemical transformations.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental in characterizing reactants, intermediates, and products of reactions involving isoxazole rings. For instance, in reactions leading to the formation of isoxazoles, these methods are crucial for confirming the structure of the resulting heterocyclic system.

Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for investigating the reaction mechanisms of isoxazole chemistry. researchgate.netrsc.orgrsc.org These computational approaches can model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. For example, in the context of cycloaddition reactions to form isoxazoles, DFT studies can help to understand the regioselectivity and the electronic demands of the reaction. rsc.orgrsc.org Computational models have been used to investigate the transformation of isoxazoles into substituted pyridines, suggesting that a Lewis acid can significantly lower the activation barriers for cycloaddition. rsc.orgrsc.org In such studies, the calculated energy profiles for different potential pathways can reveal the most likely mechanism.

A theoretical investigation on isoxazole derivatives using different functionals of density functional theory, such as B3LYP, has been employed to calculate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This information is valuable for predicting the reactivity of the molecule.

Kinetic Studies of Rate-Determining Steps

Kinetic studies are essential for understanding the sequence of events in a chemical reaction and identifying the rate-determining step. Although no specific kinetic data for reactions of this compound have been reported, general principles from studies of other heterocyclic compounds can be applied.

The rate of a reaction involving an isoxazole derivative can be influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts. For a hypothetical reaction of this compound, one could anticipate that the electron-withdrawing nature of both the chloro group and the aldehyde group would significantly impact the electron density of the isoxazole ring and, consequently, its reactivity.

For instance, in a nucleophilic substitution reaction, the rate might be dependent on the concentration of both the isoxazole substrate and the nucleophile. The determination of the reaction order with respect to each reactant would be a critical first step in elucidating the mechanism.

Stereochemical Outcomes in Asymmetric Transformations

Asymmetric transformations involving isoxazole derivatives are of significant interest, particularly in the synthesis of chiral molecules for pharmaceutical applications. The stereochemical outcome of such reactions is determined by the facial selectivity of the approach of a reagent to the isoxazole ring or a substituent.

While there is no specific information on asymmetric reactions of this compound, studies on related heterocyclic aldehydes have shown that the stereoselectivity can be controlled by using chiral catalysts or auxiliaries. The aldehyde group in this compound provides a handle for such transformations, for example, in asymmetric aldol (B89426) reactions or reductions.

The inherent chirality of a catalyst or the presence of a chiral auxiliary can create a diastereomeric transition state, leading to the preferential formation of one enantiomer or diastereomer over the other. The isoxazole ring itself can influence the stereochemical course of a reaction due to its specific geometry and electronic properties. For example, in a reaction involving the aldehyde group, the isoxazole ring may sterically hinder one face of the carbonyl group, directing the attack of a nucleophile to the less hindered face.

Application of 5 Chloroisoxazole 3 Carbaldehyde As a Building Block in Complex Molecule Synthesis

Synthesis of Novel Heterocyclic Systems Utilizing 5-Chloroisoxazole-3-carbaldehyde

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of novel heterocyclic systems. The aldehyde group readily participates in condensation and cycloaddition reactions, while the chloro-substituted isoxazole (B147169) ring offers a handle for further functionalization or ring-transformation reactions.

Annulation Reactions to Form Fused Heterocycles

The aldehyde functionality of this compound is a key feature that allows for its use in annulation reactions to construct fused heterocyclic systems. These reactions typically involve the condensation of the aldehyde with a suitable binucleophile, followed by a cyclization step to form a new ring fused to the isoxazole core.

One prominent example of this strategy is the synthesis of isoxazolo[5,4-b]pyridines. While direct examples starting from this compound are not extensively documented, the general approach involves the reaction of a 5-aminoisoxazole with a 1,3-dicarbonyl compound or its equivalent. researchgate.netnih.govnih.govclockss.org The aldehyde group in this compound can be readily converted to a variety of functional groups that can participate in such cyclizations. For instance, Knoevenagel condensation with active methylene (B1212753) compounds can generate a,ß-unsaturated systems, which are poised for subsequent cyclization to form fused pyridines or other heterocyclic rings. nih.gov The synthesis of isoxazolo[5,4-b]pyridines has been achieved through microwave-assisted multi-component reactions in water, highlighting a green chemistry approach to these valuable scaffolds. nih.gov

The following table summarizes representative examples of annulation reactions leading to fused isoxazole systems, illustrating the potential synthetic pathways for derivatives of this compound.

Starting MaterialsReaction TypeFused HeterocycleReference
5-Aminoisoxazole, Arylglyoxal, MalononitrileOne-pot, Ultrasound-irradiatedIsoxazolo[5,4-b]pyridines researchgate.net
5-Aminoisoxazole, 1,3-Dicarbonyl compoundsTandem reactionPolycyclic-fused isoxazolo[5,4-b]pyridines nih.gov
3-Aminoisoxazolo[5,4-b]pyridine, Aryl sulfonic chloridesClassical and microwave methodsSulfonamide isoxazolo[5,4-b]pyridine (B12869864) derivatives nih.gov

Construction of Spirocyclic Systems

The construction of spirocyclic systems, where two rings share a single atom, represents a significant challenge in synthetic chemistry. This compound can serve as a valuable starting material for the synthesis of spiro-isoxazole derivatives. The aldehyde group can react with various nucleophiles to initiate a sequence of reactions leading to the formation of a spirocyclic junction.

A notable application in this area is the synthesis of spiro[indole-3,5'-isoxazoles]. Although direct synthesis from this compound is not explicitly detailed, analogous reactions provide a clear blueprint. For instance, the acid-assisted [4+1]-cycloaddition of indoles with nitrostyrenes yields 4'H-spiro[indole-3,5'-isoxazoles]. nih.govresearchgate.net The aldehyde group of this compound could be transformed into a nitroalkene functionality, thus enabling its participation in such spirocyclization reactions. Furthermore, a one-pot procedure involving the conjugate addition of Grignard reagents to (2-nitroalkenyl)indoles followed by a Brønsted acid-assisted spirocyclization has been developed for the diastereoselective preparation of 4'H-spiro[indole-3,5'-isoxazoles]. rsc.orgnih.gov

The table below presents examples of synthetic routes towards spiro-isoxazole systems, which could be adapted for use with this compound.

Starting MaterialsReaction TypeSpirocyclic SystemReference
Indoles, NitrostyrenesAcid-assisted [4+1]-cycloaddition4'H-Spiro[indole-3,5'-isoxazoles] nih.govresearchgate.net
(2-Nitroalkenyl)indoles, Grignard reagentsConjugate addition/spirocyclization4'H-Spiro[indole-3,5'-isoxazoles] rsc.orgnih.gov

Macrocyclization Strategies

Macrocycles, cyclic molecules containing large rings, are of significant interest in medicinal chemistry and materials science. While specific examples of macrocyclization strategies directly employing this compound are not prevalent in the literature, the bifunctional nature of this compound suggests its potential in this area. The aldehyde and the chloro-isoxazole moieties can be envisioned to participate in intramolecular cyclization reactions to form large ring systems.

For instance, the aldehyde could be reacted with a long-chain molecule containing a terminal nucleophile, followed by an intramolecular reaction involving the chloro-isoxazole ring to close the macrocycle. The development of such strategies would open up new avenues for the synthesis of novel isoxazole-containing macrocycles with unique properties.

Role in the Synthesis of Scaffolds for Chemical Biology Research

The isoxazole moiety is a recognized privileged structure in medicinal chemistry, and its incorporation into diverse molecular scaffolds is a key strategy in drug discovery. This compound serves as an excellent starting point for the generation of such scaffolds for chemical biology research.

Derivatization for Probe and Ligand Development

The development of chemical probes and ligands is crucial for understanding biological processes and for identifying new therapeutic targets. The aldehyde group of this compound is a versatile handle for the introduction of various functionalities to create tailored probes and ligands.

For example, the aldehyde can be readily converted into hydrazones, oximes, and other derivatives. Phenylisoxazole-carbaldehyde isonicotinylhydrazone derivatives have been synthesized and evaluated for their antitubercular activity, demonstrating the potential of such derivatization in generating biologically active molecules. researchgate.net The chloro substituent on the isoxazole ring provides an additional site for modification, allowing for the fine-tuning of the properties of the resulting probes and ligands.

Scaffold Diversity Generation via Combinatorial Approaches

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large libraries of compounds. This compound is an ideal building block for combinatorial synthesis due to its reactivity and the potential for introducing diversity at multiple points.

The aldehyde group can be utilized in a variety of multicomponent reactions to generate diverse scaffolds. For instance, 3-substituted phenyl-5-isoxazolecarboxaldehydes have been used to generate isoxazole-based combinatorial libraries on solid phase. nih.gov These libraries were synthesized using reactions such as the Baylis-Hillman reaction, Michael addition, and reductive amination, showcasing the versatility of the aldehyde functionality. The synthesis of isoxazolo[5,4-b]pyridines via microwave-assisted multi-component reactions in water also highlights a methodology suitable for library synthesis. nih.gov The ability to generate large and diverse libraries of isoxazole-containing compounds is invaluable for screening against biological targets and identifying new lead compounds for drug development.

The following table provides an overview of combinatorial approaches that can be applied to this compound for scaffold diversity generation.

Combinatorial StrategyKey ReactionsResulting ScaffoldsReference
Solid-phase synthesisBaylis-Hillman, Michael addition, Reductive aminationHighly functionalized isoxazole-based libraries nih.gov
Microwave-assisted multi-component reactionTandem reactionPolycyclic-fused isoxazolo[5,4-b]pyridines nih.gov

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all components, represent a highly efficient and atom-economical approach to molecular diversity. The aldehyde functionality of this compound makes it a prime candidate for inclusion in well-known MCRs such as the Passerini and Ugi reactions.

While specific literature detailing the use of this compound in MCRs is not extensively documented, its structure is well-suited for established MCR protocols that utilize an aldehyde component.

Passerini Three-Component Reaction (P-3CR): The Passerini reaction is a cornerstone of MCR chemistry, combining an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgwikipedia.org The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations. semanticscholar.orgmdpi.com The aldehyde carbon of this compound would serve as the electrophilic center, reacting with the nucleophilic isocyanide and the carboxylic acid. The resulting product would incorporate the 5-chloroisoxazole moiety, offering a route to highly functionalized peptidomimetic structures.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the P-3CR by including a fourth component, typically a primary amine. wikipedia.org This reaction involves the initial condensation of the aldehyde (this compound) and the amine to form an imine. wikipedia.org Subsequent reaction with the isocyanide and carboxylic acid leads to a bis-amide product. wikipedia.org The Ugi reaction is highly valued for its ability to rapidly generate diverse libraries of complex molecules from simple building blocks. nih.gov The inclusion of the 5-chloroisoxazole unit would introduce a unique heterocyclic element with potential for further chemical modification. Research has shown that other complex, halogenated, and heteroaromatic aldehydes can participate effectively in Ugi reactions, suggesting the viability of this compound as a substrate. researchgate.net

The efficiency and scope of MCRs are critical for their application in areas like drug discovery and materials science. For the Passerini and Ugi reactions, the yields are generally high, and the reactions tolerate a wide variety of functional groups on each component. wikipedia.orgwikipedia.org

The table below illustrates the general components for these reactions, where this compound would serve as the aldehyde.

Table 1: General Components for Passerini and Ugi Reactions

Reaction Component 1 Component 2 Component 3 Component 4 Product
Passerini (P-3CR) Aldehyde (e.g., this compound) Carboxylic Acid Isocyanide - α-Acyloxy Amide

| Ugi (U-4CR) | Aldehyde (e.g., this compound) | Amine | Carboxylic Acid | Isocyanide | Bis-Amide |

The efficiency of these reactions is often high, with many proceeding rapidly at room temperature. wikipedia.org The diversity of the final products can be readily expanded by varying the other components (amine, carboxylic acid, isocyanide), making this a powerful strategy for creating chemical libraries based on the 5-chloroisoxazole scaffold. nih.gov

Precursor to Chiral Auxiliaries and Ligands

The development of methods for asymmetric synthesis is a paramount goal in modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This compound and its derivatives serve as foundational materials for creating chiral molecules that can direct the stereochemical outcome of a reaction.

The isoxazole and its reduced form, isoxazoline (B3343090), are considered "privileged" heterocyclic scaffolds in medicinal chemistry and have gained attention as components of chiral ligands for asymmetric catalysis. acs.org The aldehyde group of this compound is a key functional handle for elaboration into more complex chiral structures.

An important application is in the synthesis of chiral bis(isoxazoline) ligands. These ligands, analogous to the well-established bis(oxazoline) (BOX) ligands, can coordinate with metal centers to create a chiral environment that forces a reaction to proceed with high enantioselectivity. wikipedia.orgnih.gov For example, a chiral spiro bis(isoxazoline) ligand, known as SPRIX, was synthesized and used in a copper-catalyzed asymmetric Michael addition reaction. acs.org The ligand-metal complex effectively controlled the facial selectivity of the reaction, demonstrating the potential of the isoxazoline framework in asymmetric catalysis. acs.org

Table 2: Application of a Chiral Isoxazoline Ligand in Asymmetric Catalysis

Reaction Catalyst/Ligand Substrate Reagent Product Enantiomeric Excess (ee) Reference

This pioneering work established that isoxazoline-based ligands can effectively induce chirality in metal-catalyzed transformations, opening a new avenue for ligand design. acs.org

The structural rigidity and the presence of two heteroatoms (N, O) for metal coordination make the isoxazoline ring an attractive scaffold for new chiral ligands. acs.org The synthesis of the first chiral spiro bis(isoxazoline) ligands (SPRIXs) highlights the innovation in this area. acs.org

The synthesis of these novel ligands involves a key double intramolecular nitrile oxide cycloaddition. acs.org The resulting spirocyclic backbone provides a rigid structure that reduces conformational flexibility, which is often crucial for achieving high enantioselectivity in catalytic reactions. acs.org The X-ray crystal structure of a copper complex of SPRIX confirmed its ability to act as a hexacoordinated ligand, validating the design concept. acs.org

The development of such novel ligands from isoxazole-related precursors is significant because it expands the toolkit available to synthetic chemists. The ability to transform the isoxazoline rings within these ligands into other functional groups, such as γ-amino alcohols or β-hydroxy ketones, further increases their potential versatility. acs.org The successful application of SPRIX, even with moderate enantioselectivity in its initial test, demonstrated a strong "ligand-acceleration" effect and confirmed that isoxazolines are a promising new class of chiral ligands for asymmetric synthesis. acs.org

Advanced Spectroscopic and Analytical Methodologies for Research on 5 Chloroisoxazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studiesnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 5-Chloroisoxazole-3-carbaldehyde and its derivatives. nih.gov One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For the parent compound, ¹H NMR would reveal a characteristic signal for the aldehydic proton and another for the proton on the isoxazole (B147169) ring. Similarly, ¹³C NMR would show distinct resonances for the carbonyl carbon, the carbons of the isoxazole ring, and any substituent carbons. mdpi.com These spectra are crucial for verifying the successful synthesis of the target compound and its analogues. researchgate.net

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)researchgate.netslideshare.netprinceton.edu

While 1D NMR is powerful, complex derivatives of this compound often require advanced two-dimensional (2D) NMR experiments to resolve overlapping signals and definitively establish connectivity. These techniques separate data into two frequency dimensions, revealing correlations between different nuclei. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. slideshare.net For a derivative of this compound with an alkyl chain, COSY would show cross-peaks between adjacent protons, allowing for the complete assignment of the chain's spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates proton signals with the signals of directly attached carbon atoms. epfl.ch This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For the parent molecule, it would unambiguously link the isoxazole ring proton to its corresponding carbon and the aldehydic proton to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three (and sometimes four) bonds. epfl.ch HMBC is critical for piecing together the molecular skeleton, especially for identifying quaternary carbons (carbons with no attached protons) and connecting different fragments of a molecule. For instance, it could show a correlation between the aldehydic proton of this compound and the C3 carbon of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY identifies nuclei that are close to each other in space (typically within 5 Å). slideshare.net This is particularly useful for determining stereochemistry and conformation. In derivatives where different spatial arrangements (isomers) are possible, NOESY can confirm the specific configuration by showing correlations between protons that are spatially proximate but not necessarily coupled through bonds. researchgate.net

The following table summarizes the primary applications of these 2D NMR techniques in the study of this compound derivatives.

Table 1: Application of 2D NMR Techniques

Technique Correlation Type Information Gained Example Application for Derivatives
COSY ¹H—¹H (through-bond) Identifies coupled proton networks (spin systems). Mapping proton connectivity in alkyl or aryl substituents.
HSQC ¹H—¹³C (one-bond) Assigns carbon signals based on attached protons. Linking each proton signal to its corresponding carbon atom in the molecular backbone.
HMBC ¹H—¹³C (multiple-bond) Connects molecular fragments and identifies quaternary carbons. Confirming the connection between a substituent and the isoxazole ring.
NOESY ¹H—¹H (through-space) Determines spatial proximity of protons, revealing stereochemistry and conformation. Distinguishing between E/Z isomers in hydrazone derivatives. researchgate.net

Solid-State NMR Applications

For derivatives of this compound that are crystalline solids, amorphous powders, or part of a polymeric matrix, solid-state NMR (ssNMR) is an essential analytical tool. ucl.ac.uk Unlike solution-state NMR, ssNMR provides information about the molecule in its solid form, which can be crucial for understanding its bulk properties. Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. nih.gov ssNMR is particularly important for characterizing materials where single crystals suitable for X-ray crystallography cannot be grown. It can be used to confirm the structure of insoluble polymers derived from this compound, study the conformation of the molecule within a crystal lattice, and analyze its interaction within drug delivery systems. ucl.ac.uknih.gov

Dynamic NMR Studies

Dynamic NMR (DNMR) is employed to study chemical processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. mdpi.com In many derivatives of this compound, such as amides or hydrazones formed at the aldehyde group, rotation around the C-N bond can be hindered. This restricted rotation can lead to the existence of multiple conformers (rotamers) that are in slow exchange, resulting in the duplication of signals in the NMR spectrum at room temperature. mdpi.com By recording NMR spectra at various temperatures, researchers can study this dynamic behavior. As the temperature increases, the rate of rotation increases, causing the distinct signals for each conformer to broaden and eventually coalesce into a single averaged signal. Analyzing these changes allows for the determination of the energy barrier to rotation and provides insight into the molecule's conformational stability. mdpi.com

Mass Spectrometry Techniques for Molecular Characterization and Reaction Monitoringsciencedataexperts.com

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of a molecule's elemental formula from its measured mass. nih.gov For any newly synthesized derivative of this compound, HRMS is the definitive method to confirm its identity. mdpi.com The experimentally measured mass is compared to the theoretically calculated mass for the expected formula. A close match provides strong evidence that the correct compound has been formed. This technique is indispensable for differentiating between compounds that may have the same nominal mass but different elemental compositions.

The table below illustrates a hypothetical HRMS result for the parent compound, this compound.

Table 2: Example HRMS Data for this compound

Parameter Value
Molecular Formula C₄H₂ClNO₂
Adduct [M+H]⁺
Calculated Exact Mass 146.9796
Found Mass 146.9799
Mass Error +2.0 ppm

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry, or MS/MS, is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation pattern. nih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor or parent ions) are selected, subjected to fragmentation through collision with an inert gas, and the resulting fragment or product ions are then analyzed. capes.gov.brcapes.gov.br This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

For this compound, MS/MS analysis could reveal characteristic losses, such as the loss of a chlorine atom, the carbonyl group (CO), or cleavage of the isoxazole ring itself. By examining the masses of the fragment ions, chemists can piece together the structure of the original molecule, confirming the connectivity of its atoms. This technique is especially valuable for distinguishing between structural isomers, which have the same molecular weight but different atomic arrangements, and for identifying metabolites or degradation products in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools for the separation, identification, and quantification of components within a mixture. In the context of this compound research, these techniques are crucial for assessing the purity of synthesized compounds and for analyzing the composition of reaction mixtures.

GC-MS is particularly suitable for volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component. This allows for the identification of the target compound, as well as any impurities or byproducts. For instance, GC-MS analysis can confirm the presence of the desired this compound and reveal the existence of any residual starting materials or side-products from its synthesis. nih.govnih.gov

LC-MS is employed for compounds that are not amenable to GC analysis due to low volatility or thermal instability. The liquid chromatograph separates the components in a liquid mobile phase, and the mass spectrometer provides mass-to-charge ratio data for identification. This technique is invaluable for monitoring the progress of reactions involving this compound, allowing researchers to track the consumption of reactants and the formation of products over time.

A study on the synthesis of isoxazole derivatives utilized these techniques to characterize the synthesized compounds. nih.gov The molecular weights of the derivatives were confirmed by mass spectrometry, ensuring the successful synthesis of the target molecules. nih.gov

Table 1: Application of GC-MS and LC-MS in the Analysis of Isoxazole Derivatives

Analytical Technique Application Information Obtained
GC-MS Purity assessment of volatile derivatives Identification and quantification of the target compound and volatile impurities.
Analysis of reaction byproducts Identification of side-products formed during synthesis.
LC-MS Purity assessment of non-volatile derivatives Identification and quantification of the target compound and non-volatile impurities.
Reaction monitoring Tracking the concentration of reactants and products over time.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule.

Characteristic Vibrational Modes of the Isoxazole Ring and Aldehyde Group

The IR and Raman spectra of this compound are characterized by specific vibrational modes corresponding to its constituent functional groups.

The aldehyde group exhibits several characteristic absorption bands. The most prominent is the strong C=O stretching vibration, which for aromatic and α,β-unsaturated aldehydes typically appears in the range of 1710-1685 cm⁻¹. orgchemboulder.com Another key feature is the C-H stretching vibration of the aldehyde group, which usually appears as a pair of weak to moderate bands in the 2830-2695 cm⁻¹ region. orgchemboulder.comtutorchase.com The C-H bending vibrations can also be observed. uomustansiriyah.edu.iq

The isoxazole ring has a set of characteristic vibrations. Studies on isoxazole and its derivatives have provided detailed assignments of these modes. au.dkresearchgate.netacs.org These include ring stretching vibrations, C-H in-plane and out-of-plane bending, and ring breathing modes. The presence of the chlorine substituent on the isoxazole ring will influence the positions of these vibrational bands.

Table 2: Characteristic Vibrational Frequencies for Aldehyde and Isoxazole Moieties

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
Aldehyde C=O Stretch (conjugated) 1710 - 1685 Strong
Aldehydic C-H Stretch 2830 - 2695 Weak to Moderate
Aldehydic C-H Bend 945 - 780 Moderate
Isoxazole Ring Ring Stretching ~1600 - 1300 Variable
C-H Bending ~1200 - 800 Variable

Note: The exact positions of these bands can be influenced by the molecular environment and substituents.

In Situ IR/Raman for Reaction Monitoring

In situ IR and Raman spectroscopy are powerful techniques for monitoring chemical reactions in real-time. nih.govyoutube.com By inserting a probe directly into the reaction vessel, spectra can be continuously recorded, providing valuable kinetic and mechanistic information. researchgate.netnih.gov For reactions involving this compound, this allows for the tracking of the disappearance of reactant-specific bands and the appearance of product-specific bands. For example, the diminishing intensity of the aldehyde C=O stretching band could be monitored alongside the emergence of new bands corresponding to the product, providing a direct measure of reaction progress.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. colab.wsnih.gov For this compound and its derivatives, this technique provides invaluable insights into their molecular structure and intermolecular interactions in the solid state.

Determination of Molecular Conformation and Intermolecular Interactions

A single-crystal X-ray diffraction study of a derivative of this compound would reveal crucial structural details. The analysis would determine the planarity of the isoxazole ring and the orientation of the aldehyde group relative to the ring. jst.go.jp It would also provide precise bond lengths and angles, offering a detailed picture of the molecular geometry.

Furthermore, X-ray crystallography elucidates the nature and geometry of intermolecular interactions that govern the crystal packing. nih.govrsc.orgias.ac.in These can include hydrogen bonds (e.g., C-H···O or C-H···N), halogen bonds involving the chlorine atom, and π-π stacking interactions between the isoxazole rings of adjacent molecules. Understanding these interactions is fundamental to crystal engineering and predicting the physical properties of the solid material. ias.ac.in Studies on similar isoxazole derivatives have highlighted the importance of such weak intermolecular forces in defining the crystal architecture. nih.gov

Co-crystallization Studies with Reactants or Catalysts

Co-crystallization is a technique where two or more different molecules are crystallized together to form a single, ordered crystalline structure. In the context of this compound, co-crystallization with specific reactants or catalysts could provide a "snapshot" of the interactions that occur prior to or during a chemical reaction.

By obtaining a co-crystal structure, it is possible to directly observe the non-covalent interactions between the isoxazole derivative and another molecule. nih.gov This can reveal, for example, how a catalyst might bind to the aldehyde group to facilitate a reaction or how two reactants orient themselves in the solid state before a topochemical reaction. This information is highly valuable for understanding reaction mechanisms at a molecular level and for the rational design of new catalysts and solid-state reactions.

Computational Chemistry and Theoretical Investigations of 5 Chloroisoxazole 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular behavior. For 5-Chloroisoxazole-3-carbaldehyde, these calculations can elucidate its electronic structure, which dictates its physical and chemical properties. By modeling the molecule in silico, it is possible to predict its reactivity towards other chemical species, guiding experimental studies.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry—by minimizing the total electronic energy.

For heterocyclic systems similar to this compound, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311G++(d,p), is commonly used to perform geometry optimizations. ulima.edu.peresearchgate.net This level of theory has proven effective in predicting structural parameters and energetic properties for various phenylisoxazole-carbaldehyde derivatives. ulima.edu.peresearchgate.netresearchgate.net The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations until a minimum energy conformation is found. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Table 1: Typical Parameters Obtained from DFT Calculations for Isoxazole (B147169) Derivatives

ParameterDescriptionRelevance
Ground State Energy The total electronic energy of the molecule in its most stable conformation.Used to compare the relative stability of different isomers or conformers.
Bond Lengths (Å) The equilibrium distances between the nuclei of bonded atoms.Provides a detailed picture of the molecular structure.
Bond Angles (°) & Dihedral Angles (°) The angles between adjacent bonds and planes, respectively.Defines the three-dimensional shape and steric environment of the molecule. researchgate.net
Dipole Moment (Debye) A measure of the overall polarity of the molecule.Indicates how the molecule will interact with polar solvents and electric fields.
Molecular Electrostatic Potential (MEP) A map of electrostatic potential onto the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. ulima.edu.peresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are based solely on the principles of quantum mechanics and fundamental physical constants, without reliance on experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for certain properties, particularly where electron correlation effects are complex.

However, the computational cost of high-level ab initio calculations increases dramatically with the size of the molecule. Consequently, they are often reserved for smaller systems or for benchmarking the results obtained from more cost-effective DFT methods. For a molecule like this compound, ab initio calculations could be used to obtain a highly accurate energy value for the DFT-optimized geometry, providing a "gold standard" reference point.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical for predicting a molecule's behavior.

The HOMO acts as an electron donor; a higher energy HOMO indicates a greater propensity to donate electrons and react with electrophiles.

The LUMO acts as an electron acceptor; a lower energy LUMO suggests a greater ability to accept electrons and react with nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. ulima.edu.pe A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ulima.edu.pe Conversely, a small gap suggests the molecule is more reactive. In computational studies on related phenylisoxazole derivatives, the HOMO-LUMO gap is a standard parameter used to compare the reactivity of different compounds in a series. researchgate.net

Table 2: Illustrative Frontier Orbital Energies from DFT Studies on Related Isoxazole Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
Phenylisoxazole Semicarbazone Derivative 1-6.45-1.504.95 researchgate.net
Phenylisoxazole Semicarbazone Derivative 5-6.74-1.635.11 researchgate.net
2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans)Not specifiedNot specified3.75 mdpi.com
2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis)Not specifiedNot specified3.84 mdpi.com

Note: Data is for illustrative purposes to demonstrate the application of FMO analysis. Values are from calculations on related, but different, molecular systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathway of a chemical reaction. For this compound, this is particularly relevant for understanding its transformation into other valuable chemical entities. A well-documented reaction of the 5-chloroisoxazole core is its Fe(II)-catalyzed isomerization to a 2H-azirine-2-carbonyl chloride intermediate, which can then be trapped by various nucleophiles. nih.govnih.gov Computational methods can map the energetic landscape of this isomerization, identifying the key transition states and intermediates involved.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). This structure represents the energy maximum along the minimum energy path of the reaction. Locating the precise geometry and energy of the TS is crucial for understanding the reaction's kinetics, as the energy barrier (activation energy) determines the reaction rate.

Computational chemists use specialized algorithms (e.g., QST2 or QST3 in Gaussian) to locate these saddle points on the potential energy surface. A key verification of a true transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC calculation maps the reaction pathway downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. figshare.com This confirms that the located TS is indeed the correct one for the reaction of interest and provides a detailed visualization of the geometric changes that occur during the transformation. figshare.com For complex reactions, IRC calculations are essential for ensuring the proposed mechanism is energetically feasible.

The Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. For a chemical reaction, a simplified one-dimensional slice of the PES is often plotted as a reaction coordinate diagram. This diagram shows the relative energies of the reactants, intermediates, transition states, and products.

Mapping the PES for a reaction like the isomerization of 5-chloroisoxazole involves:

Optimizing the geometries and calculating the energies of the reactant (5-chloroisoxazole derivative) and the product (2H-azirine derivative).

Locating the transition state connecting them.

Performing an IRC calculation to confirm the pathway.

Solvent Effects in Computational Models

In the computational analysis of molecules like this compound, the surrounding solvent environment plays a critical role in determining molecular properties and reactivity. Theoretical studies often employ computational models to account for these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is widely used to study the influence of the solvent's polarity on the electronic structure and stability of the solute. For instance, computational studies on related phenylisoxazole derivatives have been performed in both the gas phase and in solvents like acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO) using Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level of theory. researchgate.netulima.edu.pe These studies reveal that the relative stabilities of different conformers and tautomers can change significantly when moving from the gas phase to a solvent phase. The calculated HOMO-LUMO gap energies, which indicate a molecule's reactivity, are also influenced by the solvent environment. researchgate.netulima.edu.pe

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this method allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be directly investigated. For a molecule like this compound, explicit models would be crucial for accurately simulating its behavior in protic solvents or for studying reactions where solvent molecules directly participate.

The choice of solvent can alter the calculated molecular electrostatic potential (MEP), which predicts sites of electrophilic and nucleophilic attack. For related isoxazole derivatives, MEP analysis indicates that the oxygen atom of the carbonyl group is susceptible to electrophilic attack, while hydrogen atoms can be sensitive to nucleophilic attack. researchgate.netulima.edu.pe The polarity of the solvent can modulate the charge distribution and thus the reactivity at these sites.

Table 1: Impact of Solvent Models on Calculated Properties

Calculated Property Influence of Implicit Solvation Influence of Explicit Solvation
Conformational Stability Alters the relative energies of different conformers based on their dipole moments. Provides a more accurate picture by including specific solute-solvent interactions like hydrogen bonds.
Electronic Properties (HOMO-LUMO gap) The energy gap can increase or decrease depending on the solvent's polarity, affecting predicted reactivity. Can fine-tune the electronic structure by accounting for localized electrostatic interactions.
Reaction Mechanisms Can be used to model the effect of the solvent's dielectric on the transition state energies. Essential for reactions where solvent molecules act as catalysts or are directly involved in the reaction coordinate.

| Spectroscopic Properties | Can predict shifts in UV-Vis and NMR spectra due to solvent polarity. | Allows for the simulation of specific solvent-induced shifts through direct intermolecular interactions. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful tool for understanding the time-dependent behavior of molecules, offering insights into conformational flexibility and non-covalent interactions that are crucial for reactivity and material properties.

MD simulations can map the conformational landscape of this compound by simulating its movements over time. The molecule's flexibility primarily revolves around the rotatable bond between the isoxazole ring and the carbaldehyde group. Simulations can reveal the preferred dihedral angles and the energy barriers between different conformations in various environments, such as in a vacuum, in nonpolar solvents, or in aqueous solutions.

In a nonpolar solvent, the dynamic behavior would be largely governed by intramolecular forces and steric hindrance. In polar or protic solvents, intermolecular hydrogen bonds between the solvent and the aldehyde oxygen or the isoxazole nitrogen would significantly influence the conformational preferences and dynamics. researchgate.net The chlorine atom also contributes to the molecule's interaction profile through halogen bonding. MD simulations can quantify the stability and lifetime of these interactions, providing a detailed picture of the solvation shell's structure and dynamics around the molecule.

MD simulations are instrumental in modeling chemical reactions by providing a dynamic view of the process. For this compound, this can involve simulating its reaction with a nucleophile. The simulation can track the trajectory of the reacting species, from the initial encounter complex, through the transition state, to the final product. This allows for the calculation of the potential of mean force (PMF) along the reaction coordinate, which provides the free energy profile of the reaction, including activation barriers.

The role of solvation in chemical reactions can be explicitly studied using MD. Simulations can illustrate how solvent molecules rearrange to stabilize charges that develop during the reaction, particularly in the transition state. mdpi.com For instance, in a nucleophilic addition to the carbonyl group of this compound, polar solvent molecules would orient themselves to stabilize the developing negative charge on the oxygen atom. This dynamic solvation effect is critical for accurately predicting reaction rates and mechanisms.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Studies in Synthetic Contexts

QSAR and QSPR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. In a synthetic context, these models can be powerful predictive tools.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the synthetic accessibility (SA) of a target molecule. nih.govresearchgate.net For a compound like this compound, a QSPR model could be trained on a database of known reactions and their outcomes. chemrxiv.org Descriptors for the model would include molecular fingerprints, topological indices, and quantum-chemically calculated properties. By inputting the structure of this compound, the model could output a score indicating how readily it can be synthesized from available starting materials. mdpi.com

Similarly, models can be trained to predict the yields of specific reactions. nih.gov For example, a model could be built to predict the yield of a condensation reaction involving the aldehyde group of this compound with various amines. mdpi.com Such models often use a combination of descriptors for the reactants, catalysts, and solvents. Recent approaches have successfully used features derived from Density Functional Theory (DFT) combined with machine learning algorithms to predict reaction yields with greater accuracy than expert chemists in some cases. nih.gov

Table 2: Descriptors for QSPR Models of Synthetic Accessibility and Yield

Descriptor Type Examples Application
Topological Molecular Connectivity Indices, Wiener Index Encodes information about the size, shape, and branching of the molecule.
Electronic HOMO/LUMO energies, Mulliken charges, Dipole moment Relates to the reactivity and intermolecular interactions of the molecule. nih.gov
Physicochemical LogP, Molar Refractivity, Polar Surface Area Describes the partitioning behavior and bulk properties of the molecule.

| Fingerprints | ECFP4, Morgan Fingerprints | Represents the presence or absence of specific substructural features. mdpi.com |

QSAR and QSPR models are valuable not only for prediction but also for the inverse design of new molecules with specific properties. nih.gov Starting with the scaffold of this compound, a medicinal or materials chemist can use these models to guide the design of new derivatives with tailored reactivity.

For instance, if a higher reactivity towards nucleophiles is desired, a QSAR model might suggest modifications that lower the LUMO energy of the molecule. This could involve adding electron-withdrawing groups to the isoxazole ring. Conversely, if a more stable compound is needed, the model might guide the selection of substituents that increase the HOMO-LUMO gap. researchgate.net By iteratively generating virtual derivatives and using the QSAR/QSPR model to predict their properties, chemists can prioritize the synthesis of compounds that are most likely to have the desired reactivity profile, thereby saving significant time and resources. nih.gov This computational pre-screening is a cornerstone of modern chemical design.

Patent Landscape and Intellectual Property Aspects of 5 Chloroisoxazole 3 Carbaldehyde Research

Analysis of Synthetic Routes Patented for 5-Chloroisoxazole-3-carbaldehyde and its Derivatives

While specific patents for the synthesis of this compound itself are not prominently detailed in the public domain, the patent literature for its derivatives reveals various synthetic strategies. The core 5-chloroisoxazole moiety is a versatile starting material for creating a range of more complex molecules with potential biological activities. mdpi.com

Patented synthetic routes often focus on the elaboration of the isoxazole (B147169) ring or the modification of the carbaldehyde group. For instance, a general procedure for the synthesis of 5-chloroisoxazoles involves the treatment of an isoxazol-5(4H)-one with phosphorus oxychloride and triethylamine (B128534). mdpi.com This foundational reaction can be adapted to produce various substituted 5-chloroisoxazoles, which can then be converted to derivatives.

The patent literature for related heterocyclic compounds provides insights into the types of reactions that are commonly protected. For example, patents for isoxazole-5-carboxamide (B1310951) derivatives, which could be synthesized from this compound, cover the compounds themselves and their use as modulators of biological targets. google.com Similarly, patents for other heterocyclic aldehydes, such as 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, detail specific reaction conditions, catalysts, and purification methods that are crucial for industrial-scale production and are therefore key components of the patent claims. google.comgoogle.com

Table 1: Examples of Patented Synthetic Approaches for Related Heterocyclic Compounds

Patent/ReferenceSynthetic FocusKey TransformationsPotential Relevance to this compound
WO2004060887A1 google.comAmide bond formationCarboxylic acid activation (e.g., to acid chloride) followed by reaction with an amine.Synthesis of carboxamide derivatives from the aldehyde via oxidation.
CN113845459A google.comReduction and cyclizationCatalytic hydrogenation.Potential for reducing the aldehyde or for cyclization reactions involving the isoxazole ring.
CN116178239B google.comCyclizationHydrogenation and cyclization catalyzed by a combination of catalysts.Strategies for constructing more complex ring systems fused to the isoxazole core.
MDPI mdpi.comIsomerization and acylationFeCl2-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides.Novel transformations of the isoxazole ring to create new classes of derivatives.

Patenting of Novel Synthetic Intermediates Derived from this compound

The patenting of novel synthetic intermediates is a crucial strategy in protecting a synthetic route. mewburn.com An intermediate is a compound that is formed during the synthesis of a final product. If a novel and non-obvious intermediate can be patented, it can effectively block competitors from using a particular synthetic pathway, even if the final product is already known or off-patent.

In the context of this compound, novel intermediates could arise from various modifications. For example, a reaction that selectively modifies the aldehyde group without affecting the chloroisoxazole ring could lead to a patentable intermediate. Similarly, a novel compound resulting from a ring-opening or ring-transformation reaction of the isoxazole core would be a strong candidate for patent protection.

The discovery of a new synthetic pathway may provide access to new compounds or an optimized manufacturing route for an existing drug. mewburn.com Patent protection for a validated manufacturing process can be a valuable tool for innovators. mewburn.com For instance, in the synthesis of complex molecules, key intermediates are often the subject of separate patent applications. This is evident in the patenting of intermediates for drugs like Vonoprazan, where the synthesis of the key pyrrole (B145914) intermediate is detailed in multiple patents. google.compatsnap.com

Strategies for Protecting Intellectual Property in Chemical Synthesis Research

Protecting intellectual property (IP) in chemical synthesis research is a multifaceted endeavor that goes beyond just filing patents for the final product. vaia.comacs.org A comprehensive IP strategy involves several layers of protection to create a robust barrier against competition. chemicalindustryjournal.co.uk

Key strategies include:

Patenting the Final Compound (Composition of Matter): This is the most robust form of protection, as it covers the chemical entity itself, regardless of how it is made. mewburn.com

Patenting Synthetic Routes (Process Patents): These patents protect the specific method used to synthesize a compound. chemicalindustryjournal.co.uk Even if the final compound is known, a new, inventive, and non-obvious process to make it can be patented.

Patenting Novel Intermediates: As discussed previously, this can be a powerful tool to block competitors' synthetic pathways. mewburn.com

Patenting New Uses: Discovering a new application for a known compound can be patentable.

Trade Secrets: Some companies may choose to keep certain aspects of their manufacturing process as trade secrets rather than disclosing them in a patent. vaia.com This can be risky, as there is no protection if the secret is independently discovered or reverse-engineered.

Defensive Publications: In some cases, a company might choose to publish details about an invention to prevent others from patenting it. This places the information in the public domain, ensuring freedom to operate for everyone.

To be patentable, an invention must be novel, involve an inventive step (be non-obvious), and have industrial applicability. rsc.org The patent application must also provide a sufficient description of the invention, enabling a person skilled in the art to reproduce it. rsc.org

Freedom-to-Operate Analysis for Synthetic Processes Involving this compound

A Freedom-to-Operate (FTO) analysis is a critical step before commercializing a new product or process. catalysis.blogbakerbotts.com It aims to determine whether a proposed commercial activity would infringe on the valid intellectual property rights of others. chemicalindustryjournal.co.ukcatalysis.blog For synthetic processes involving this compound, an FTO analysis would involve a thorough search and analysis of existing patents and patent applications. catalysis.blogpuchberger.at

The key steps in an FTO analysis include:

Defining the Scope: Clearly outlining the specific synthetic steps, reagents, catalysts, and conditions that will be used. catalysis.blogbakerbotts.com

Comprehensive Patent Searching: Searching patent databases for patents and applications that claim aspects of the proposed process. catalysis.blogpuchberger.at This includes searching for patents on the starting materials, intermediates, final products, and the synthetic methods themselves.

Analyzing Patent Claims: Carefully examining the claims of any relevant patents to determine their scope of protection. catalysis.blog The claims define the legal boundaries of the invention.

Assessing Infringement Risk: Evaluating whether the proposed process falls within the scope of any valid and enforceable patent claims. catalysis.blog This often requires the expertise of a patent attorney. catalysis.blog

Developing a Strategy: Based on the FTO analysis, a company can decide to proceed with the process, modify it to avoid infringement, seek a license from the patent holder, or challenge the validity of the blocking patent. catalysis.blog

Given the complexity of the patent landscape in the chemical industry, conducting a thorough FTO analysis is essential to mitigate the risk of costly litigation and ensure the successful commercialization of products derived from this compound. chemicalindustryjournal.co.ukcatalysis.blog

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Chloroisoxazole-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves cyclization of chlorinated precursors with aldehydes. For example, chlorination of intermediates like o-chlorobenzoxime followed by cyclization with ethyl acetoacetate under alkaline conditions can yield isoxazole derivatives . Optimizing stoichiometry (e.g., molar ratios of chlorine donors) and temperature (typically 60–80°C) improves yields. Purification via column chromatography with ethyl acetate/hexane mixtures is recommended.

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

  • Methodology :

  • IR : Look for characteristic peaks at ~1668 cm⁻¹ (C=N stretching in isoxazole ring) and ~740 cm⁻¹ (C-Cl bond) .
  • ¹H-NMR : A singlet at δ ~9.80 ppm corresponds to the aldehyde proton. Aromatic protons in the isoxazole ring appear as multiplets between δ 6.97–8.01 ppm .
  • ¹³C-NMR : The aldehyde carbon resonates at ~190 ppm, while the isoxazole carbons appear at ~160–170 ppm .

Q. What stability considerations are critical for handling this compound?

  • Methodology : The compound is sensitive to moisture and light. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Avoid prolonged exposure to alkaline conditions, which may hydrolyze the aldehyde group. Monitor degradation via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How does the aldehyde group in this compound participate in derivatization reactions?

  • Methodology : The aldehyde undergoes condensation with hydrazines to form hydrazides (e.g., reaction with carbohydrazide in ethanol under reflux yields triazole-thione derivatives). Schiff base formation with primary amines (e.g., aniline) in methanol at room temperature is also common .

Advanced Research Questions

Q. What computational tools are recommended for modeling the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) using Gaussian 09 with B3LYP/6-31G(d) basis set predicts frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. X-ray crystallography via SHELXL (for small molecules) validates bond lengths and angles, particularly the C-Cl (1.72–1.75 Å) and C=O (1.21 Å) bonds .

Q. How can contradictory data on reaction yields be resolved in synthetic studies?

  • Methodology : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity). For example, a Central Composite Design (CCD) can identify interactions between reagent equivalents and reaction time. Statistical validation via ANOVA ensures reproducibility .

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Methodology : Structure-Activity Relationship (SAR) studies focus on modifying the isoxazole ring and aldehyde group. Introducing electron-withdrawing groups (e.g., nitro at position 4) increases antimicrobial activity. Coupling with triazole-thione moieties (via hydrazide intermediates) enhances anticancer potential .

Q. How can NMR crystallography address challenges in polymorph identification?

  • Methodology : Combine solid-state NMR (ssNMR) with X-ray diffraction. For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR distinguishes polymorphs by chemical shift differences (~2 ppm for carbonyl carbons). SHELXD-assisted refinement resolves hydrogen-bonding networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.